Poligalasaponin XXXII

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

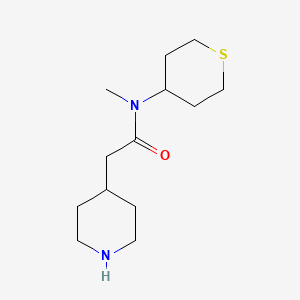

Polygalasaponin XXXII is a natural product found in Polygala japonica with data available.

Aplicaciones Científicas De Investigación

Atenuación del Deterioro Cognitivo

Se ha demostrado que la Poligalasaponin XXXII atenúa los déficits cognitivos inducidos por escopolamina en ratones, lo que sugiere su potencial como agente terapéutico para trastornos cognitivos .

Mejora de la Transmisión Sináptica

La investigación indica que la this compound puede mejorar la transmisión sináptica, la cual es crucial para los procesos de aprendizaje y memoria en el hipocampo .

Efectos Neuroprotectores

Los estudios han demostrado que la this compound exhibe efectos neuroprotectores in vitro, lo que podría ser beneficioso para el tratamiento de enfermedades neurodegenerativas .

Acciones que Mejoran la Cognición

Se ha encontrado que la this compound mejora la cognición tanto en modelos animales como en humanos, lo que indica su posible uso en la mejora de las funciones mentales .

Capacidad de Aprendizaje y Memoria

Se informa que la this compound podría mejorar la capacidad de aprendizaje y memoria, lo que puede estar relacionado con sus efectos sobre la transmisión sináptica y la neuroprotección .

Mecanismo De Acción

Target of Action

Polygalasaponin XXXII, a triterpenoid saponin extracted from Polygalae Radix, primarily targets the brain’s hippocampus . It interacts with the tyrosine kinase B (TrkB) in the hippocampus, stimulating its phosphorylation .

Mode of Action

Polygalasaponin XXXII exerts its cognition-enhancing action by interacting with its primary target, TrkB, in the hippocampus . It stimulates the phosphorylation of TrkB, which is a crucial process in the activation of the mitogen-activated protein (MAP) kinase cascade .

Biochemical Pathways

The interaction of Polygalasaponin XXXII with TrkB triggers the MAP kinase cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK), cAMP response element-binding protein (CREB), and synapsin I . This activation of the MAP kinase cascade enhances the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus .

Pharmacokinetics

It’s known that the compound is administered orally and can exert its effects in the hippocampus . This suggests that Polygalasaponin XXXII can cross the blood-brain barrier and reach its target site in the brain.

Result of Action

The activation of the MAP kinase cascade and the enhanced expression of BDNF by Polygalasaponin XXXII result in improved synaptic transmission and induction of long-term potentiation (LTP) in the dentate gyrus of rats . These molecular and cellular changes lead to improved hippocampus-dependent learning and memory .

Action Environment

The action of Polygalasaponin XXXII is influenced by the environment within the central nervous system, particularly the hippocampus . .

Análisis Bioquímico

Biochemical Properties

Polygalasaponin XXXII plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Polygalasaponin XXXII has been shown to stimulate the phosphorylation of tyrosine kinase B (TrkB) in the hippocampus, which is essential for neuroprotection and cognitive enhancement . Additionally, it interacts with extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), influencing synaptic transmission and long-term potentiation (LTP) .

Cellular Effects

Polygalasaponin XXXII exerts significant effects on various cell types and cellular processes. In primary cortical neurons, it has demonstrated neuroprotective effects against glutamate-induced toxicity . Furthermore, Polygalasaponin XXXII enhances hippocampal-dependent learning and memory in mice, indicating its positive impact on cell signaling pathways, gene expression, and cellular metabolism . The compound also influences the expression of brain-derived neurotrophic factor (BDNF), which is vital for neuronal survival and function .

Molecular Mechanism

The molecular mechanism of Polygalasaponin XXXII involves several intricate processes. It binds to and activates TrkB receptors, leading to the phosphorylation of downstream signaling molecules such as ERK and CREB . This activation enhances synaptic plasticity and memory formation. Additionally, Polygalasaponin XXXII modulates the expression of synapsin I and BDNF, further contributing to its neuroprotective and cognition-enhancing effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Polygalasaponin XXXII have been observed to change over time. The compound exhibits stability and maintains its neuroprotective properties over extended periods. In vitro studies have shown that Polygalasaponin XXXII can sustain its effects on neuronal survival and function for up to 24 hours . Long-term administration in vivo has demonstrated consistent cognitive enhancement and neuroprotection in animal models .

Dosage Effects in Animal Models

The effects of Polygalasaponin XXXII vary with different dosages in animal models. Low doses (0.125 mg·kg-1·d-1) have been effective in abolishing scopolamine-induced memory impairment in mice . Higher doses (0.5 and 2 mg·kg-1·d-1) significantly stimulate the phosphorylation of TrkB in the hippocampus, enhancing cognitive function . Extremely high doses may lead to adverse effects, although specific toxic thresholds have not been extensively studied .

Metabolic Pathways

Polygalasaponin XXXII is involved in several metabolic pathways. It interacts with enzymes such as ERK and CREB, influencing metabolic flux and metabolite levels . The compound’s impact on BDNF expression also suggests its role in metabolic processes related to neuronal survival and function .

Transport and Distribution

Within cells and tissues, Polygalasaponin XXXII is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization to target sites, such as the hippocampus . The compound’s accumulation in neuronal tissues underscores its potential for targeted therapeutic applications .

Subcellular Localization

Polygalasaponin XXXII exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to neuronal compartments where it can exert its effects on synaptic transmission and plasticity . Post-translational modifications and targeting signals play a role in its precise localization within cells .

Propiedades

IUPAC Name |

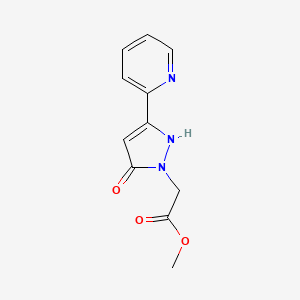

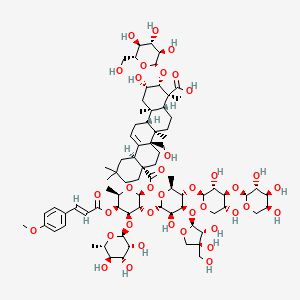

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H118O38/c1-32-46(87)49(90)52(93)66(106-32)114-60-57(110-45(86)17-12-35-10-13-36(102-9)14-11-35)34(3)108-69(61(60)115-68-55(96)59(113-70-62(97)79(101,30-82)31-105-70)56(33(2)107-68)111-65-54(95)58(41(85)28-104-65)112-64-51(92)47(88)40(84)27-103-64)117-72(100)77-21-20-73(4,5)24-38(77)37-15-16-43-74(6)25-39(83)63(116-67-53(94)50(91)48(89)42(26-80)109-67)76(8,71(98)99)44(74)18-19-75(43,7)78(37,29-81)23-22-77/h10-15,17,32-34,38-44,46-70,80-85,87-97,101H,16,18-31H2,1-9H3,(H,98,99)/b17-12+/t32-,33-,34+,38-,39-,40-,41+,42+,43+,44+,46-,47-,48+,49+,50-,51+,52+,53+,54+,55+,56-,57-,58-,59-,60-,61+,62-,63-,64-,65-,66-,67-,68-,69-,70-,74+,75+,76-,77-,78-,79+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOBMHJVDKLZQM-DBODJKMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)O)OC5C(C(C(CO5)O)O)O)O)OC6C(C(CO6)(CO)O)O)O)OC(=O)C78CCC(CC7C9=CCC1C(C9(CC8)CO)(CCC2C1(CC(C(C2(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)OC(=O)[C@@]78CC[C@@]9(C(=CC[C@H]1[C@]9(CC[C@@H]2[C@@]1(C[C@@H]([C@@H]([C@@]2(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]7CC(CC8)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H118O38 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1675.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the potential benefits of Polygalasaponin XXXII for Alzheimer's disease?

A: Research suggests that Polygalasaponin XXXII exhibits multiple neuroprotective effects potentially beneficial for Alzheimer's disease, including: * Anti-Aβ aggregation: It may hinder the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease. []* Anti-Tau protein aggregation: It might prevent the formation of neurofibrillary tangles composed of Tau protein, another pathological feature of Alzheimer's. []* Anti-inflammation: It could reduce inflammation in the brain, contributing to neuronal damage in Alzheimer's. []* Antioxidant activity: It may protect neurons from oxidative stress, a key factor in Alzheimer's progression. []* Anti-neuronal apoptosis: It might prevent the death of neurons, a significant contributor to cognitive decline in Alzheimer's. []* Enhancing the central cholinergic system: It could boost acetylcholine levels, a neurotransmitter crucial for learning and memory, often depleted in Alzheimer's. []* Promoting neuronal proliferation: It might stimulate the growth and development of new neurons, potentially counteracting neuronal loss in Alzheimer's. []

Q2: How does Polygalasaponin XXXII compare to other compounds found in Polygala tenuifolia in terms of its effects on cognitive function?

A: While Polygalasaponin XXXII shows promise, other bioactive compounds in Polygala tenuifolia also contribute to its traditional use for cognitive enhancement. Studies demonstrate that the combined effects of various compounds, including onjisaponin Fg, polygalasaponin XXVIII, and tenuifolin, contribute to the overall efficacy of Polygala tenuifolia extracts. [, , ] Further research is needed to directly compare the potency and specific mechanisms of action of Polygalasaponin XXXII with these other constituents.

Q3: What is the impact of the growth year of Polygala tenuifolia on the content of Polygalasaponin XXXII?

A: Research indicates that the concentration of Polygalasaponin XXXII, along with other saponins like onjisaponin Fg and polygalasaponin XXVIII, increases with the age of the Polygala tenuifolia plant. [, ] This finding suggests that older plants may yield extracts with higher levels of these potentially beneficial compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491286.png)

![(2-(4-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1491294.png)